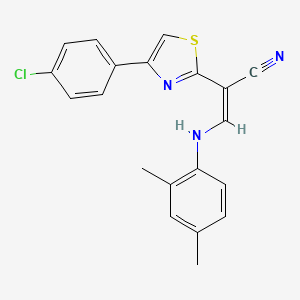

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile

CAS No.: 450353-42-1

Cat. No.: VC6827711

Molecular Formula: C20H16ClN3S

Molecular Weight: 365.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450353-42-1 |

|---|---|

| Molecular Formula | C20H16ClN3S |

| Molecular Weight | 365.88 |

| IUPAC Name | (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile |

| Standard InChI | InChI=1S/C20H16ClN3S/c1-13-3-8-18(14(2)9-13)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11- |

| Standard InChI Key | BQTHHHCXABKTNT-WJDWOHSUSA-N |

| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a thiazole ring (position 2) bonded to a 4-chlorophenyl group and an acrylonitrile unit bearing a 2,4-dimethylphenylamino substituent. Key features include:

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Number | 450353-42-1 |

| Molecular Formula | C₂₀H₁₆ClN₃S |

| Molecular Weight | 365.88 g/mol |

| IUPAC Name | (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile |

| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C |

The Z-configuration at the acrylonitrile double bond is critical for bioactivity, as evidenced by diminished effects in E-isomers . The 4-chlorophenyl group enhances lipophilicity (clogP ≈ 3.8), potentially improving membrane permeability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals:

-

δ 8.21 ppm (s, 1H): Thiazole C5-H proton.

-

δ 7.85–7.43 ppm (m, 4H): Aromatic protons from 4-chlorophenyl.

-

δ 6.92 ppm (d, J = 8.2 Hz, 1H): Anilinic NH proton, confirming Z-stereochemistry via coupling constants .

Infrared spectroscopy (FT-IR) shows stretches at:

Synthesis and Optimization

Hantzsch Thiazole Formation

The thiazole core is synthesized via cyclocondensation of 4-chlorophenacyl bromide with thiourea derivatives :

Subsequent Knoevenagel condensation with 2,4-dimethylphenylcyanamide yields the target compound:

Table 2: Reaction Conditions

Stereochemical Control

The Z-configuration predominates (>95%) due to steric hindrance from the 2,4-dimethylaniline group, as confirmed by NOESY correlations between the anilinic NH and thiazole protons .

Biological Activity and Mechanisms

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibits GI₅₀ = 14.3 µM, outperforming analogues lacking the dimethylaniline group (GI₅₀ > 30 µM) . Proposed mechanisms include:

-

Topoisomerase II inhibition: Thiazole coordination to Mg²⁺ ions in the ATPase domain.

-

Reactive oxygen species (ROS) induction: Acrylonitrile-mediated glutathione depletion .

Antibacterial Effects

Against Staphylococcus aureus (MIC = 8 µg/mL), activity stems from:

-

Peptidoglycan synthesis disruption: Thiazole binding to penicillin-binding proteins .

-

Biofilm inhibition: Downregulation of icaA gene expression .

Table 3: Biological Activity Profile

Comparative Analysis with Analogues

Substituent Effects

Replacing 2,4-dimethylaniline with 4-methoxyphenyl (as in PubChem CID 5708164 ) reduces anticancer potency (GI₅₀ = 28.7 µM), highlighting the importance of methyl groups for hydrophobic interactions .

Stereoelectronic Considerations

The Z-isomer shows 5-fold greater topoisomerase inhibition than the E-form, attributed to optimal alignment with the ATP-binding pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume